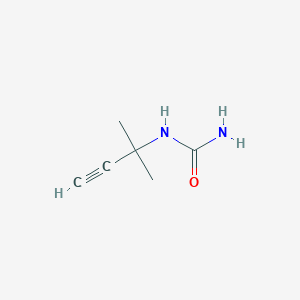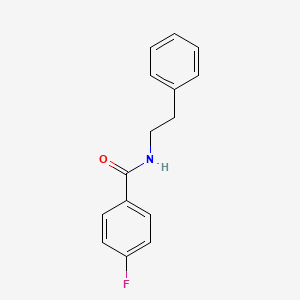
4-fluoro-N-phenethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-N-phenethylbenzamide is an organic compound with the molecular formula C15H14FNO It is a derivative of benzamide, where the phenethyl group is substituted with a fluorine atom at the para position
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes such as succinate dehydrogenase inhibitors (sdhis) .
Mode of Action
Based on the structure and properties of similar compounds, it can be hypothesized that it may interact with its targets through hydrogen bonding and pi-pi interactions .
Biochemical Pathways
Similar fluorinated compounds have been found to impact various biochemical pathways, including those involved in the degradation of fluorinated drugs .
Pharmacokinetics
Similar fluorinated compounds have been found to have high metabolic stability, which could potentially impact the bioavailability of 4-fluoro-n-phenethylbenzamide .
Result of Action
Similar fluorinated compounds have been found to have potent inhibitory effects on their target enzymes .
Biochemical Analysis
Biochemical Properties
4-Fluoro-N-phenethylbenzamide has been found to interact with various enzymes and proteins. For instance, it has been reported to inhibit amyloid-beta (Aβ42) aggregation, a key factor in Alzheimer’s disease . The nature of these interactions is primarily inhibitory, suggesting that this compound may have potential therapeutic applications .
Cellular Effects
In cellular studies, this compound has shown significant effects on various types of cells. It has been observed to rescue hippocampal neuronal HT22 cells from Aβ42-induced cytotoxicity, suggesting a protective role against neurotoxicity . This indicates that this compound may influence cell function by modulating cell signaling pathways and gene expression .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It has been observed to exhibit anti-aggregation properties in thioflavin T (ThT)-based fluorescence experiments and transmission electron microscopy (TEM) studies
Metabolic Pathways
Based on its structural similarity to fentanyl analogs, it can be anticipated that its metabolism may involve reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Fluoro-N-phenethylbenzamide can be synthesized through several methods. One common approach involves the reaction of 4-fluorobenzoyl chloride with phenethylamine in the presence of a base such as pyridine . The reaction typically occurs at room temperature, yielding the desired product after purification.
Another method involves the oxidative amidation of 4-fluorobenzyl alcohol or 4-fluorobenzaldehyde with phenethylamine using a tungsten-containing catalyst and tert-butyl hydroperoxide at elevated temperatures .
Industrial Production Methods
For industrial-scale production, the reaction of 4-fluorobenzoyl chloride with phenethylamine is preferred due to its simplicity and high yield. The process can be scaled up by maintaining an equimolar ratio of reactants and using pyridine as a solvent and catalyst. The reaction mixture is heated to ensure complete conversion, followed by purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-N-phenethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: 4-Fluorobenzoic acid derivatives.
Reduction: 4-Fluoro-N-phenethylamine.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-N-phenethylbenzamide has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-N-phenylbenzamide: Similar structure but lacks the phenethyl group.
4-Fluoro-N,N-dimethylbenzamide: Contains dimethyl groups instead of phenethyl.
4-Fluoro-isobutyrylfentanyl: A synthetic opioid with a similar fluorine substitution.
Uniqueness
4-Fluoro-N-phenethylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenethyl group enhances its lipophilicity and ability to cross biological membranes, making it a valuable compound for drug development and other applications .
Properties
IUPAC Name |
4-fluoro-N-(2-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO/c16-14-8-6-13(7-9-14)15(18)17-11-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFNXEQNOIUFEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24802769 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
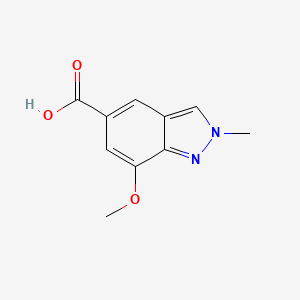
![ethyl 4-({7-[(2,5-dimethylphenyl)methyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}methyl)piperazine-1-carboxylate](/img/structure/B2711895.png)
![N-(2-(6-((2,5-dimethylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2711896.png)
![2-(4-chlorophenyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2711899.png)
![1-{[(4-methylphenyl)methyl]sulfanyl}-4-(2-methylpropyl)-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2711900.png)
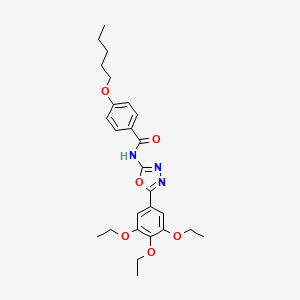
![N-benzyl-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(2-hydroxyethyl)acetamide](/img/structure/B2711903.png)

![1-[4-(Difluoromethoxy)phenyl]-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2711907.png)
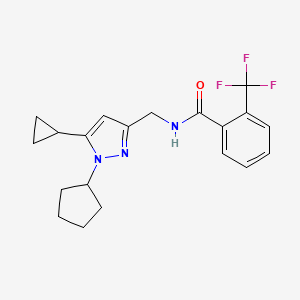
![N-(3,5-dimethylphenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2711909.png)
![methyl 2-{[1-(4-bromophenyl)-4-cyano-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl]sulfanyl}acetate](/img/structure/B2711911.png)
![3-(2,5-dimethylbenzyl)-8-(2,3-dimethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2711913.png)
